molecular formula C15H24ClNO B1394735 4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride CAS No. 1220033-12-4

4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride

Cat. No. B1394735
M. Wt: 269.81 g/mol
InChI Key: MJVAWLZPRXLJAP-UHFFFAOYSA-N
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Description

“4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C15H24ClNO . It is a derivative of piperidine, a heterocyclic organic compound .


Physical And Chemical Properties Analysis

“4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride” is reported to have a molecular weight of 269.81 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources retrieved.

Scientific Research Applications

  • Catalytic Oxidation in Polymer Degradation : A study by Allen (1980) explored the interaction of hindered piperidine compounds with phenolic antioxidants during polypropylene processing. The research found that the N-oxy radical generated in this process catalytically oxidizes phenolic antioxidants, impacting the light stability of the material (Allen, 1980).

  • Crystal Structure Analysis : The molecular and crystal structure of 4-carboxypiperidinium chloride was characterized by Szafran, Komasa, and Bartoszak-Adamska (2007). Their study utilized X-ray diffraction, computational calculations, and FTIR spectrum analysis to understand the compound's structural characteristics (Szafran et al., 2007).

  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1992) synthesized a series of piperidine derivatives to study their structure-activity relationships as inhibitors of acetylcholinesterase. This research is relevant in the context of developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1992).

  • Cytotoxicity and Anticancer Agents : Research by Dimmock et al. (1998) involved synthesizing piperidinol compounds and evaluating their cytotoxicity against various cancer cell lines. They found significant cytotoxic activity, indicating potential in cancer therapy (Dimmock et al., 1998).

  • Corrosion Inhibition : A study by Senthilkumar, Tharini, and Sethuraman (2011) investigated the use of piperidin-4-one oxime derivatives as corrosion inhibitors for mild steel in hydrochloric acid. Their findings revealed that these compounds act as effective mixed-type inhibitors (Senthilkumar et al., 2011).

  • Antibacterial Properties : Khalid et al. (2016) synthesized N-substituted derivatives of a piperidin-4-yl compound and assessed their antibacterial efficacy against Gram-negative and Gram-positive bacteria, finding moderate to significant activity (Khalid et al., 2016).

  • Anti-Mycobacterial Spiro-piperidin-4-ones : Kumar et al. (2008) developed a stereoselective synthesis of spiro-piperidin-4-ones and tested their effectiveness against various strains of Mycobacterium tuberculosis. They identified compounds with potent in vitro and in vivo activity (Kumar et al., 2008).

  • Characterization of Degradation Impurities in Pharmaceuticals : Munigela et al. (2008) characterized impurities in degraded samples of paroxetine hydrochloride hemihydrate, a pharmaceutical ingredient. Their study underscores the importance of understanding chemical degradation in drug development (Munigela et al., 2008).

  • Energy Expenditure Activation in Rats : Massicot et al. (1985) investigated a non-amphetaminic compound, including a piperidine derivative, for its thermogenic effects in rats. The compound increased energy expenditure and affected metabolic rates (Massicot et al., 1985).

properties

IUPAC Name

4-[(4-propan-2-ylphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12(2)14-5-3-13(4-6-14)11-17-15-7-9-16-10-8-15;/h3-6,12,15-16H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVAWLZPRXLJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride

CAS RN

1220033-12-4
Record name Piperidine, 4-[[4-(1-methylethyl)phenyl]methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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